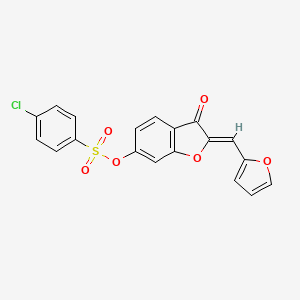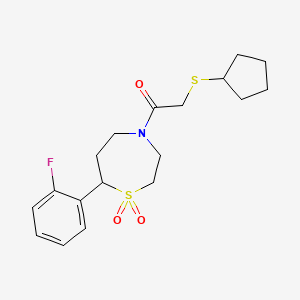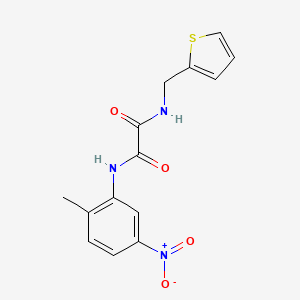![molecular formula C19H22F3N5O B2626515 2-({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097858-37-0](/img/structure/B2626515.png)
2-({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a useful research compound. Its molecular formula is C19H22F3N5O and its molecular weight is 393.414. The purity is usually 95%.
BenchChem offers high-quality 2-({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics of Flumatinib
Flumatinib, a tyrosine kinase inhibitor with a similar chemical structure, undergoes various metabolic processes in the human body. The main metabolic pathways include N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. Phase II metabolites, such as glucuronidation and acetylation products, are also observed. The electron-withdrawing groups like trifluoromethyl and pyridine in the compound facilitate amide bond cleavage, leading to the formation of a carboxylic acid and an amine in vivo (Gong et al., 2010).
Synthesis and Derivatives
Synthesis of Novel Derivatives
A range of novel derivatives containing the pyrimidin-2-yl and piperidin-4-yl structures have been synthesized and characterized. These compounds exhibit significant anti-angiogenic activities and DNA cleavage abilities, suggesting their potential as anticancer agents. The presence of electron-donating and withdrawing groups in these compounds may determine their potency and effectiveness in exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Synthesis and Cytotoxic Activity
Derivatives of 2-methylimidazo[1,2-a]pyridine and quinoline substituted 2-aminopyrimidine have been synthesized. The cytotoxic activity and CDK inhibitor activity of these compounds were evaluated, with certain quinolin-4-yl-substituted compounds showing promising results. These compounds represent a new lead in the search for cytotoxic and CDK inhibitor compounds (Vilchis-Reyes et al., 2010).
Antimicrobial and Antitumor Applications
Antimicrobial Activity of Piperidinomethylamino Pyrimidines
Certain 2-piperidinomethylamino-4-(7-H/substituted coumarin-3-yl)-6-chlorosubstituted phenyl pyrimidines exhibit potent antimicrobial properties against various bacteria and fungi. The presence of specific groups in these compounds is crucial for their antimicrobial activity, highlighting the potential for further research and development of broad-spectrum antimicrobial agents (Imran et al., 2016).
Antitumor Evaluation of Pyrimidine Derivatives
The synthesis and evaluation of 2,4,6-trisubstituted pyrimidine derivatives containing benzothiazole moiety have shown promising antitumor activities against various cancer cells. Some compounds, notably those with specific structural features, exhibited potent antitumor activities, especially against PC-3 cells. These findings indicate the potential of these compounds as high-efficiency antitumor drugs (Li et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities , suggesting that this compound may also affect multiple biochemical pathways
Result of Action
Similar compounds have been found to exhibit a variety of biological activities , suggesting that this compound may also have diverse molecular and cellular effects
Eigenschaften
IUPAC Name |
2-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O/c20-19(21,22)16-5-8-23-18(24-16)26-9-6-13(7-10-26)12-27-17(28)11-14-3-1-2-4-15(14)25-27/h5,8,11,13H,1-4,6-7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBIACDVZGNNEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

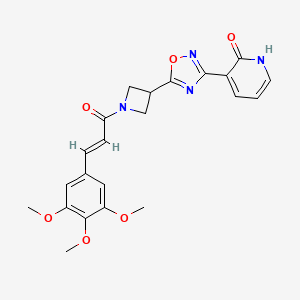
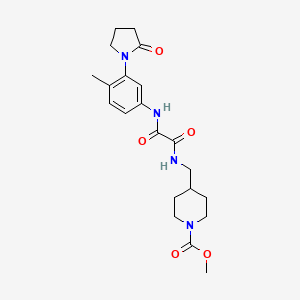
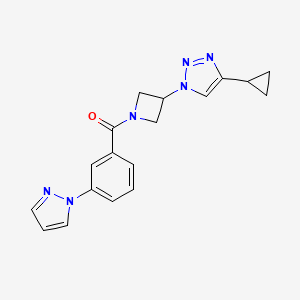
![4-methyl-3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2626438.png)
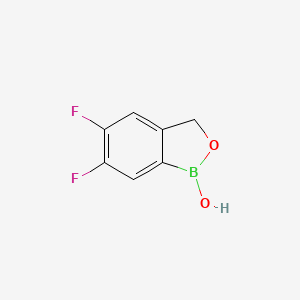
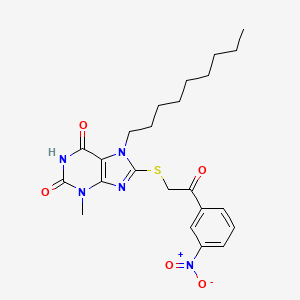
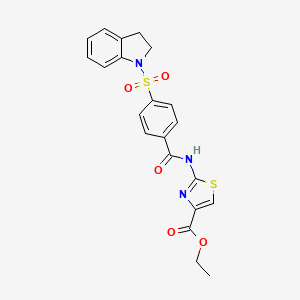

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2626447.png)
![2-[(4-nitrophenyl)methylsulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2626448.png)
![2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
